N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide
Description
N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide is a benzamide derivative characterized by a 4-methylphenyl group attached to the amide nitrogen, a nitro group at the 5-position, and a piperidin-1-yl substituent at the 2-position of the benzamide core. The nitro group may enhance electrophilicity, influencing reactivity or binding to biological targets, while the piperidine ring could improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-(4-methylphenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-5-7-15(8-6-14)20-19(23)17-13-16(22(24)25)9-10-18(17)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKBUTIPPIBYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Amidation: The nitrobenzene derivative is then subjected to amidation with 4-methylphenylamine to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Piperidine, suitable leaving group (e.g., halides).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: Formation of N-(4-methylphenyl)-5-amino-2-(piperidin-1-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(4-carboxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide.
Scientific Research Applications
Medicinal Chemistry: It has been investigated as a potential anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Drug Discovery: The compound’s structure-activity relationship has been studied to develop new derivatives with enhanced biological activity.
Biological Research: It has been used in docking studies to understand its interactions with various biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The piperidine ring enhances the compound’s binding affinity to its targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide, enabling comparative analysis:
Table 1: Key Structural Analogues and Physical Properties
Key Observations :
- Electron-Withdrawing Groups: The nitro group in the target compound contrasts with sulfamoyl (-SO₂NH) and chloro (-Cl) substituents in compound 51.
- Heterocyclic Cores: Compounds like BP 27516 (quinazoline-pyrimidine) and thiazolidinone derivatives utilize fused heterocycles, which may improve binding specificity to enzymes (e.g., kinases) compared to the simpler benzamide scaffold of the target.
Key Observations :
- Antiproliferative Effects: The thiazolidinone-benzamide hybrid in Table 2 demonstrates that the 4-methylphenyl group enhances activity against renal cancer cells, suggesting a possible role for this moiety in the target compound .
- Role of Piperidine : Piperidine-containing compounds like BP 27516 and the target may exhibit improved pharmacokinetics due to increased lipophilicity, though acetamide vs. benzamide differences could alter target engagement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
